molecular formula C9H11NO2 B1306506 4-Pyridinebutanoic acid CAS No. 102878-73-9

4-Pyridinebutanoic acid

Cat. No. B1306506
M. Wt: 165.19 g/mol
InChI Key: LTEOZJKVMBWJRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05952306

Procedure details

A solution of ester 10-4 (10.0 g, 56 mmol), 1N NaOH (84 ml, 84 mmole) and CH3OH (200 ml) was stiffed at ambient temperature for 1.0 h. Concentrated HCl (7.0 ml, 84 mmol) was added followed by concentration. The residue was dissolved in CHCl3, dried (MgSO4) and concentrated to give acid 10-5 as a yellow solid.
Name
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
84 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
7 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([CH2:7][CH2:8][CH2:9][C:10]([O:12]C)=[O:11])=[CH:3][CH:2]=1.[OH-].[Na+].Cl>CO>[N:1]1[CH:6]=[CH:5][C:4]([CH2:7][CH2:8][CH2:9][C:10]([OH:12])=[O:11])=[CH:3][CH:2]=1 |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
N1=CC=C(C=C1)CCCC(=O)OC
Name
Quantity
84 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
7 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
followed by concentration
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in CHCl3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
N1=CC=C(C=C1)CCCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.